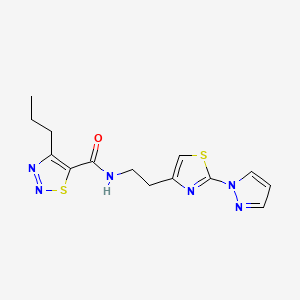![molecular formula C10H15ClO B2634446 2-Chloro-1-spiro[2.5]octan-6-ylethanone CAS No. 2021455-69-4](/img/structure/B2634446.png)
2-Chloro-1-spiro[2.5]octan-6-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research has focused on the spirocyclic ketone due to its high reactivity, unique structural features, and promising biological activities. The synthesis and application of spirocyclopropane annelated to six- and five-member rings have been demonstrated in recent decades .Molecular Structure Analysis
The molecular structure of 2-Chloro-1-spiro[2.5]octan-6-ylethanone is related to the spirocyclic ketone, which is known for its high reactivity and unique structural features.Chemical Reactions Analysis
The chemical reactions involving this compound are part of its appeal as a synthetic building block. Its high reactivity allows it to participate in a variety of reactions, contributing to its wide use in organic synthesis .Aplicaciones Científicas De Investigación
Advances in Spiropyrans/Spirooxazines and Applications
Spiropyrans and spirooxazines, two kinds of spiro compounds, exhibit significant transformations under external stimuli such as light, temperature, and metal ions, among others. These transformations, which involve a color change due to the breaking of the spiro C–O bond and protonation, have paved the way for the development of multifunctional materials with diverse physiochemical properties. The applications of these materials span across sensing, probing, and various optical elements due to their reversible physicochemical property changes and the ease of modifying their molecular structures for enhanced functionalities. This adaptability and versatility highlight the potential of spiro compounds in creating novel, application-specific materials (Xia, Xie, & Zou, 2017).
Spirocyclic Derivatives as Antioxidants
Spiro compounds have gained attention in medicinal chemistry for their antioxidant activities, which play a crucial role in combating oxidative stress linked to various diseases like cancer, diabetes, and neurodegenerative disorders. The structural diversity of spiro compounds, especially those containing oxygen atoms and phenolic groups, contributes to their efficacy in scavenging harmful free radicals. This review underscores the potential of spirocyclic derivatives in developing drugs with significant antioxidant properties, highlighting the importance of exploring spiro compounds for therapeutic applications (Acosta-Quiroga et al., 2021).
Spirocyclic Scaffolds in Drug Discovery
The inherent three-dimensionality and structural novelty of spiro scaffolds make them increasingly utilized in drug discovery. Recent advancements in synthetic methods for spiro building blocks suggest that these scaffolds will continue to play a significant role in the development of new therapeutic agents. This review highlights the versatility of spiro scaffolds in medicinal chemistry, emphasizing their potential in creating more effective and selective drugs (Zheng, Tice, & Singh, 2014).
Synthesis of Spiropyrazoles for Biological Applications
Spiropyrazoles exhibit a wide range of biological activities, making them targets for high-yield and selective synthesis. The review discusses various methods for synthesizing spiropyrazoles, showcasing their potential in pharmacological applications. The use of different catalysts to achieve excellent regio-, diastereo-, and enantioselectivities is highlighted, underlining the significance of spiropyrazoles in the development of new drugs and biological molecules (Farghaly et al., 2022).
Propiedades
IUPAC Name |
2-chloro-1-spiro[2.5]octan-6-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO/c11-7-9(12)8-1-3-10(4-2-8)5-6-10/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZIQWKBSRCUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)CCl)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2634366.png)
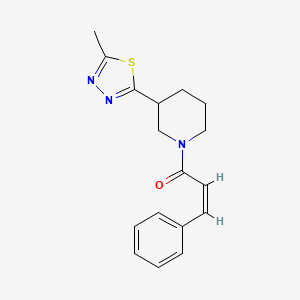
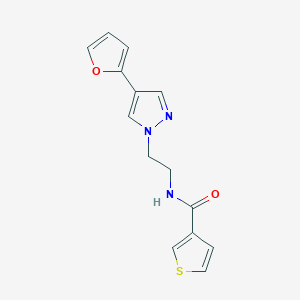
![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
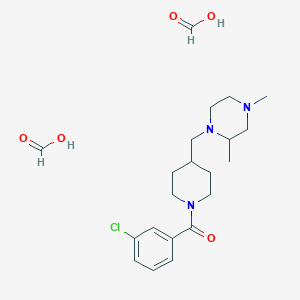
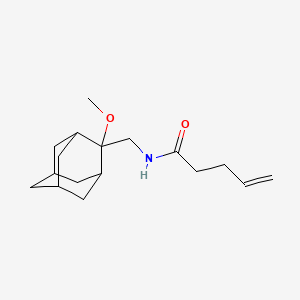

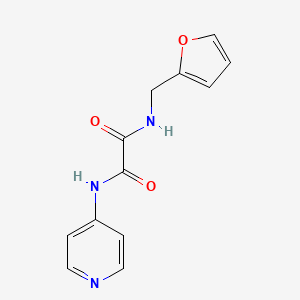
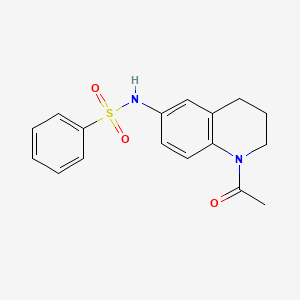
![2-[(6-Chloropyridin-3-yl)oxy]acetonitrile](/img/structure/B2634382.png)
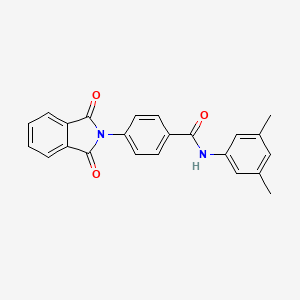
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2634385.png)
